Piperidin-4-yl N-methylcarbamate;hydrochloride
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Description
Piperidin-4-yl N-methylcarbamate;hydrochloride is a useful research compound. Its molecular formula is C7H15ClN2O2 and its molecular weight is 194.66. The purity is usually 95%.
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Scientific Research Applications
CO2 Absorption Characteristics
Research by Robinson, McCluskey, and Attalla (2011) explored the CO2 absorption characteristics of heterocyclic amines, including functionalized piperidines. Their study revealed that structural variations in piperidines affect their ability to absorb CO2, forming carbamate derivatives in the process. The kinetic favorability of carbamate formation and its susceptibility to hydrolysis were also discussed, providing insights into the potential application of such compounds in CO2 capture technologies (Robinson, McCluskey, & Attalla, 2011).
Antimycobacterial Activity
Kumar et al. (2008) discovered antimycobacterial spiro-piperidin-4-ones, demonstrating an atom-economic and stereoselective synthesis process. Their findings highlighted the significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting piperidine derivatives as promising compounds for tuberculosis treatment (Kumar et al., 2008).
Corrosion Inhibition
Kaya et al. (2016) examined the adsorption and corrosion inhibition properties of piperidine derivatives on iron, utilizing quantum chemical calculations and molecular dynamics simulations. Their findings support the potential application of these compounds in protecting metals from corrosion, particularly in industrial settings (Kaya et al., 2016).
Modulation of Membrane Dynamics
Khajuria, Thusu, and Zutshi (2002) studied the bioavailability-enhancing activity of piperine, a piperidine derivative, attributing its effects to alterations in membrane dynamics and enzyme kinetics within the intestine. Their research provides a basis for the development of novel drug delivery methods enhancing the absorption of therapeutics (Khajuria, Thusu, & Zutshi, 2002).
Piperidine as a Building Block in Medicinal Chemistry
Sankarapapavinasam, Pushpanaden, and Ahmed (1991) investigated the inhibition efficiency of piperidine and its derivatives on copper corrosion in sulfuric acid, showcasing the chemical's potential in industrial applications to prevent metal degradation (Sankarapapavinasam, Pushpanaden, & Ahmed, 1991).
Properties
IUPAC Name |
piperidin-4-yl N-methylcarbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-8-7(10)11-6-2-4-9-5-3-6;/h6,9H,2-5H2,1H3,(H,8,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AURRDKNZNUOKEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1CCNCC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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